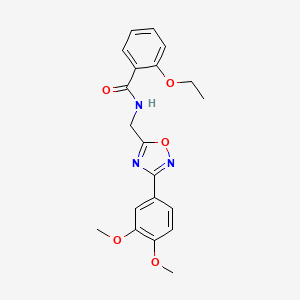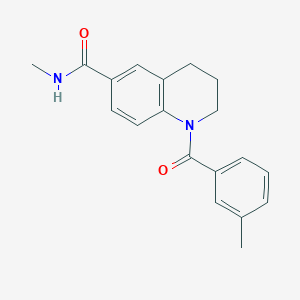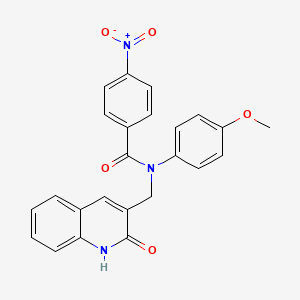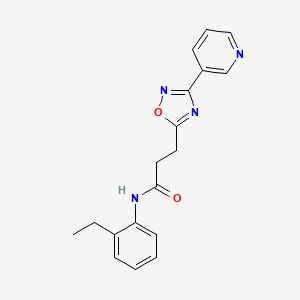
2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the aniline family and contains a pyridine and oxadiazole moiety.
科学的研究の応用
2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has been studied extensively for its potential applications in scientific research. This compound has been shown to exhibit anti-cancer properties and has been investigated as a potential anti-tumor agent. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Furthermore, this compound has been investigated for its potential use in the treatment of bacterial and viral infections.
作用機序
The mechanism of action of 2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in cellular processes. Additionally, this compound may also act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. Additionally, this compound has been shown to exhibit anti-inflammatory properties and may be useful in the treatment of inflammatory disorders. Furthermore, this compound has been shown to exhibit antibacterial and antiviral properties.
実験室実験の利点と制限
One of the main advantages of using 2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline in lab experiments is its potential applications in a range of scientific research areas. This compound has been extensively studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. Additionally, this compound has been studied for its potential use in the treatment of bacterial and viral infections. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
将来の方向性
There are several future directions for research on 2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline. One potential direction is to investigate the potential use of this compound in the treatment of other types of cancer. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo. Furthermore, this compound may have potential applications in the treatment of other diseases, such as bacterial and viral infections. Finally, further studies are needed to determine the mechanism of action of this compound and how it interacts with cellular processes.
合成法
The synthesis of 2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline involves the reaction of 3-(pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid with pyridine-3-carboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reduced using tin (II) chloride to yield the final product. This synthesis method has been widely used in the literature and is considered to be reliable and efficient.
特性
IUPAC Name |
2-nitro-N-(pyridin-3-ylmethyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O3/c26-25(27)17-10-15(3-4-16(17)22-12-13-2-1-7-21-11-13)19-23-18(24-28-19)14-5-8-20-9-6-14/h1-11,22H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRBQZRLJMEFAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=NC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-N-[(pyridin-3-YL)methyl]-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,5-dichlorophenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B7714599.png)
![2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N,N-diethylacetamide](/img/structure/B7714601.png)


![7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane](/img/structure/B7714618.png)



![3-methyl-6-(morpholine-4-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7714663.png)
![3-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B7714674.png)

